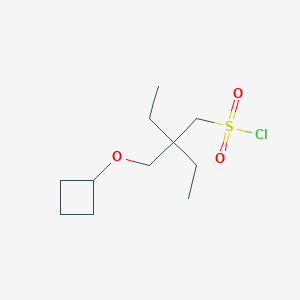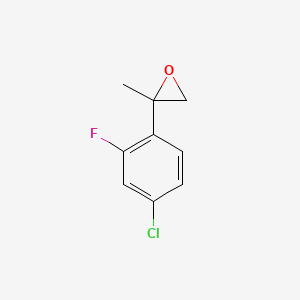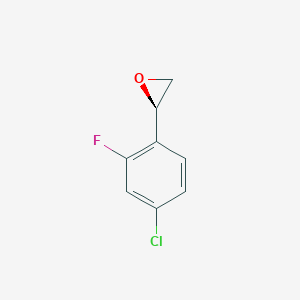![molecular formula C7H10N2O B15309995 (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol CAS No. 1343401-04-6](/img/structure/B15309995.png)
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol is a heterocyclic compound with the molecular formula C7H10N2O. This compound features a cyclopenta[d]imidazole ring system with a methanol group attached to the second carbon. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is known for its presence in various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the imidazole ring.
科学的研究の応用
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Imidazole: A simpler structure with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene ring, making it more rigid and planar.
Histidine: An amino acid with an imidazole side chain, important in enzyme active sites.
Uniqueness
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol is unique due to its tetrahydrocyclopenta ring fused to the imidazole core, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with diverse applications.
特性
CAS番号 |
1343401-04-6 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-ylmethanol |
InChI |
InChI=1S/C7H10N2O/c10-4-7-8-5-2-1-3-6(5)9-7/h10H,1-4H2,(H,8,9) |
InChIキー |
DVRWQPRDZZHLFW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N=C(N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



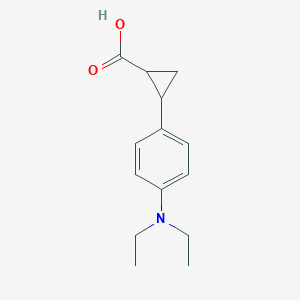
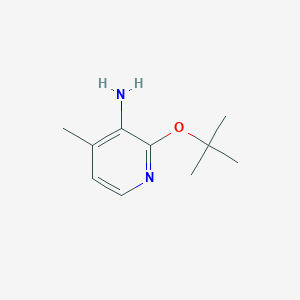
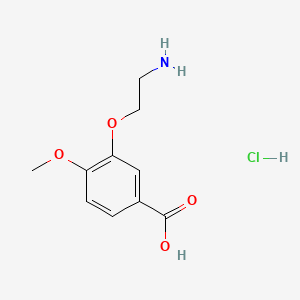
![1-[5-(2-Hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B15309929.png)
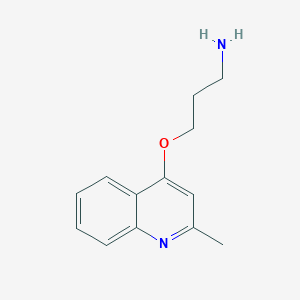
![2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)



